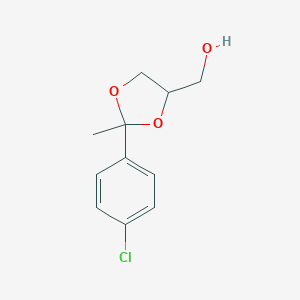
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- is an organic compound that belongs to the class of dioxolanes. This compound is characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of a p-chlorophenyl group and a methyl group attached to the dioxolane ring makes this compound unique. It is used in various chemical and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- can be synthesized through several methods. One common method involves the reaction of p-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of 1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product. The final compound is usually purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a diol.
Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of 1,3-Dioxolan-4-one, 2-(p-chlorophenyl)-2-methyl-.
Reduction: Formation of 1,3-Dioxolan-4,5-diol, 2-(p-chlorophenyl)-2-methyl-.
Substitution: Formation of substituted dioxolanes with various functional groups.
科学的研究の応用
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The presence of the p-chlorophenyl group enhances its binding affinity to certain targets, making it effective in various applications.
類似化合物との比較
Similar Compounds
- 1,3-Dioxolan-4-methanol, 2-phenyl-2-methyl-
- 1,3-Dioxolan-4-methanol, 2-(p-bromophenyl)-2-methyl-
- 1,3-Dioxolan-4-methanol, 2-(p-methylphenyl)-2-methyl-
Uniqueness
1,3-Dioxolane-4-methanol,2-(4-chlorophenyl)-2-methyl- is unique due to the presence of the p-chlorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and binding affinity, making it more versatile in various applications compared to its analogs.
特性
CAS番号 |
1206-38-8 |
|---|---|
分子式 |
C11H13ClO3 |
分子量 |
228.67 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H13ClO3/c1-11(14-7-10(6-13)15-11)8-2-4-9(12)5-3-8/h2-5,10,13H,6-7H2,1H3 |
InChIキー |
IPYOCBWUDXJNGI-UHFFFAOYSA-N |
SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
正規SMILES |
CC1(OCC(O1)CO)C2=CC=C(C=C2)Cl |
Key on ui other cas no. |
1206-38-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















